3-Hydroxyhexanoic acid

Vue d'ensemble

Description

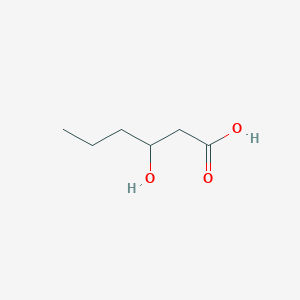

3-Hydroxyhexanoic acid (3HHx, C₆H₁₂O₃, molecular weight 132.16) is a medium-chain β-hydroxy acid with a hydroxyl group at the third carbon position . It is biosynthesized by microorganisms such as Cupriavidus necator and Pseudomonas putida during the production of polyhydroxyalkanoate (PHA) copolymers, notably poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) . This compound has gained attention in biodegradable plastics due to its ability to enhance the mechanical flexibility and thermal stability of PHBHHx compared to rigid poly(3-hydroxybutyrate) (P3HB) . Additionally, 3HHx is a biomarker in metabolic disorders, such as diabetic ketoacidosis, and is detectable in human serum and urine under pathological conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 3-hydroxyhexanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'oxydation de l'acide hexanoïque en utilisant des agents oxydants spécifiques dans des conditions contrôlées. Une autre méthode comprend l'hydrolyse des esters de 3-hydroxyhexanoate, qui peuvent être préparés par des réactions d'estérification .

Méthodes de production industrielle : Dans les milieux industriels, l'acide 3-hydroxyhexanoïque est souvent produit par fermentation microbienne. Certaines bactéries, telles que Pseudomonas oleovorans et Pseudomonas putida, peuvent synthétiser ce composé dans le cadre de leurs processus métaboliques. Le processus de fermentation implique la culture de ces bactéries dans des milieux riches en nutriments, suivie de l'extraction et de la purification du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-hydroxyhexanoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide 3-cétohexanoïque en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l'acide 3-hydroxyhexanoïque peut produire de l'acide hexanoïque ou ses dérivés.

Estérification : La réaction avec des alcools en présence de catalyseurs acides forme des esters tels que le 3-hydroxyhexanoate.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Hydrogène gazeux avec un catalyseur métallique comme le palladium ou le nickel.

Estérification : Alcools (par exemple, méthanol, éthanol) avec des catalyseurs acides comme l'acide sulfurique.

Principaux produits :

Oxydation : Acide 3-cétohexanoïque.

Réduction : Acide hexanoïque.

Estérification : Esters de 3-hydroxyhexanoate.

Applications De Recherche Scientifique

L'acide 3-hydroxyhexanoïque a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse organique et la chimie des polymères.

Biologie : Il sert d'intermédiaire métabolique dans diverses voies biochimiques.

Industrie : Il est utilisé dans la production de polymères biodégradables et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-hydroxyhexanoïque implique son rôle d'intermédiaire dans les voies métaboliques. Il participe à la β-oxydation des acides gras, où il est converti en acide 3-cétohexanoïque par des enzymes spécifiques. Cette conversion est cruciale pour la production d'énergie et le métabolisme des lipides .

Composés similaires :

Acide 3-hydroxybutanoïque : Un autre acide gras hydroxylé avec des rôles biochimiques similaires.

Acide 3-hydroxydécanoïque : Un analogue à chaîne plus longue avec des propriétés comparables.

Esters de 3-hydroxyhexanoate : Esters dérivés de l'acide 3-hydroxyhexanoïque avec des applications variées.

Unicité : L'acide 3-hydroxyhexanoïque est unique en raison de sa longueur de chaîne spécifique et de la position de son groupe hydroxyle, qui confèrent une réactivité chimique et des fonctions biologiques distinctes. Son rôle dans les voies métaboliques et son potentiel en tant que biomarqueur pour les troubles métaboliques mettent en évidence son importance .

Mécanisme D'action

The mechanism of action of 3-Hydroxy Hexanoic Acid involves its role as an intermediate in metabolic pathways. It participates in the β-oxidation of fatty acids, where it is converted to 3-ketohexanoic acid by specific enzymes. This conversion is crucial for energy production and lipid metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Hydroxyalkanoic Acids

Structural and Physicochemical Properties

3HHx belongs to a family of 3-hydroxy fatty acids (3-OH-FAs) that vary in chain length and functional properties. Key structural analogs include:

Thermal Stability :

- 3HHx : In PHBHHx copolymers, the inclusion of 3HHx (3.4–3.6 mol%) reduces the melting temperature (Tₘ ~ 160°C) compared to P3HB (Tₘ ~ 170–180°C), widening the processing window .

- 3-Hydroxyoctanoic acid (C8): Polymers containing C8 monomers exhibit even lower Tₘ (~50–60°C), enabling applications in elastomers and adhesives .

Activité Biologique

3-Hydroxyhexanoic acid (3HHx) is a medium-chain-length hydroxyalkanoic acid that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine, biotechnology, and materials science. This article delves into the biological activity of 3HHx, highlighting its effects on cell behavior, antimicrobial properties, and implications for tissue engineering.

Chemical Structure and Properties

This compound is characterized by its medium-chain length, consisting of six carbon atoms with a hydroxyl group at the third position. It is a primary metabolite involved in fatty acid biosynthesis and has been detected in various food sources, including poultry and swine . Its structural attributes contribute to its unique biological functions.

1. Anticancer Properties

Research indicates that 3HHx can enhance the activity of anti-cancer peptides. A study demonstrated that conjugating 3HHx to certain peptides improved their efficacy against cancer cells, with varying effectiveness depending on the carbon chain length of the conjugated hydroxyalkanoic acid . Specifically, peptides conjugated with longer chain R3HAs showed better anti-cancer activity compared to those with shorter chains.

2. Cell Proliferation and Differentiation

The impact of 3HHx on cell proliferation has been studied extensively. In one experiment involving rabbit smooth muscle cells (RaSMCs), it was found that cells adhered better to poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) containing 12% HHx. However, a higher concentration of 20% HHx promoted cell proliferation while maintaining a contractile phenotype, suggesting its potential use in tissue engineering applications .

3. Antimicrobial Activity

The antimicrobial properties of 3HHx have been explored in relation to its effects on immune cell function. Aliphatic alcohols, including 3HHx, have shown to inhibit phagocytosis by monocytes in a concentration-dependent manner. This suggests that while 3HHx may have beneficial applications, it could also impair immune responses under certain conditions .

Case Study 1: Tissue Engineering Applications

In a study focused on tissue engineering, PHBHHx was used as a scaffold material for smooth muscle cell growth. The results indicated that scaffolds containing 20% HHx supported cell proliferation and differentiation effectively, making them suitable for vascular graft applications .

Case Study 2: Anticancer Peptide Enhancement

Another significant study investigated the enhancement of anticancer peptides through the conjugation of 3HHx. The results showed that peptides modified with 3HHx exhibited improved activity against MiaPaCa cancer cells compared to unmodified peptides, highlighting the importance of chain length in enhancing peptide efficacy .

Research Findings Summary

Q & A

Basic Research Questions

Q. How is 3-hydroxyhexanoic acid detected and quantified in biological samples?

- Methodological Answer : this compound is detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) in metabolomic studies. For example, in diabetic ketoacidosis patients, urinary and serum levels are measured via GC-MS after derivatization, with careful calibration against certified standards . NMR spectroscopy (e.g., H and C NMR) is also used for structural validation, with characteristic peaks at δ = 4.20–3.90 (m, 1H) and δ = 177.7 (carbonyl carbon) .

Q. What synthetic routes are available for this compound?

- Methodological Answer : Bacterial fermentation using Cupriavidus necator or recombinant E. coli strains is a common method, yielding polyhydroxyalkanoates (PHAs) that are hydrolyzed to release this compound. Chemical synthesis involves β-lactone intermediates or esterification followed by reduction. Purity (>98%) is confirmed via thin-layer chromatography (TLC) and GC analysis .

Q. What is the biochemical role of this compound in fatty acid metabolism?

- Methodological Answer : As an intermediate in fatty acid β-oxidation, (R)-3-hydroxyhexanoic acid is produced by 3-hydroxyacyl-CoA dehydrogenase. It is also a precursor for trans-2-hexenoic acid via fatty acid synthase activity, as demonstrated in in vitro assays using C-labeled substrates .

Advanced Research Questions

Q. How can contradictory findings about this compound as a biomarker for metabolic disorders be resolved?

- Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., obesity vs. diabetes). To address this, stratified analysis of patient subgroups (e.g., normal-weight vs. obese diabetics) using multivariate regression can isolate confounding variables. For example, hydroxy fatty acids show diabetes-specific enrichment independent of adiposity in Hispanic populations . Additionally, longitudinal studies tracking this compound levels during ketosis progression are critical .

Q. What analytical strategies differentiate this compound in copolymer systems like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies thermal transitions (e.g., PHBH’s at −1°C and at 170°C). Pyrolysis-GC/MS reveals monomer-specific degradation products: this compound (peak at m/z 131) and its dimer are unique to 3Hx units, while 3-hydroxybutyrate trimers dominate 3HB segments. Nuclear magnetic resonance (NMR) quantifies copolymer composition (e.g., 15.2% 3Hx in PHBH) .

Q. How do pyrolysis pathways of this compound-containing polymers differ from homopolymers?

- Methodological Answer : Slow pyrolysis (5°C/min) of PHBH produces this compound (0.1–0.4% yield) and its dimer via ester bond cleavage, while 3HB units form cyclic esters (e.g., crotonic anhydride). The longer alkyl chain in 3Hx impedes cyclization, favoring linear degradation products. Reaction pathways are validated using isotope-labeling and collision-induced dissociation (CID) in tandem MS .

Q. What metabolomic workflows identify this compound’s role in lipid oxidation disorders?

- Methodological Answer : Untargeted metabolomics with LC-MS/MS detects this compound in urine/serum, followed by pathway enrichment analysis (e.g., LipidMaps category FA0105). Stable isotope-resolved tracing (e.g., C-palmitate) confirms its origin from incomplete β-oxidation. Data are normalized to creatinine and validated against enzymatic assays for acyl-CoA dehydrogenases .

Propriétés

IUPAC Name |

3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-36-1 | |

| Record name | Poly(3-hydroxyhexanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40906794 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-24-9 | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.